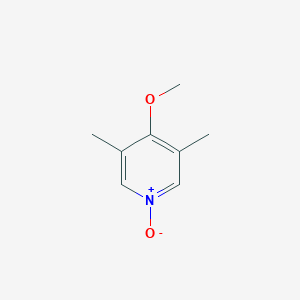
Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide
Descripción general
Descripción
“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is a chemical compound with the molecular formula C8H11NO2 . It has been used as a reactant in the preparation of omeprazole, which inhibits gastric secretion and is used as an antiulcerative .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This process has been used to synthesize new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” include a melting point of 70-75°C and a density of 1.05±0.1 g/cm3 . The compound is also soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación
Synthesis of Omeprazole and Related Proton Pump Inhibitors
4-Methoxy-3,5-dimethylpyridine 1-Oxide: is utilized in the synthesis of Omeprazole , a widely used proton pump inhibitor that controls stomach acid secretion . This compound serves as a crucial intermediate in the formation of Omeprazole’s sulfoxide group, which is essential for its inhibitory activity.
Safety and Hazards
“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is classified as a hazard under the GHS07 category . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Direcciones Futuras
The future directions of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” research could involve further exploration of its synthesis methods and potential applications. For instance, the utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHHDZWTFJIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1OC)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)







![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)



